N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It is known for its role as a selective κ-opioid receptor (KOR) antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of biochemical processes .
Preparation Methods
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: This involves the reaction of tetrahydro-2H-pyran with piperidine under specific conditions to form the piperidine intermediate.
Coupling with benzofuran-2-carboxylic acid: The piperidine intermediate is then coupled with benzofuran-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be compared with other KOR antagonists such as:
CYM-53093: Another selective KOR antagonist with similar pharmacological properties.
BTRX-335140: Known for its high selectivity and efficacy in preclinical studies.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, selectivity, and therapeutic potential.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-20(19-13-16-3-1-2-4-18(16)25-19)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,13,15,17H,5-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINDVNHEBSRANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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